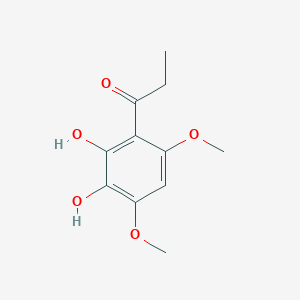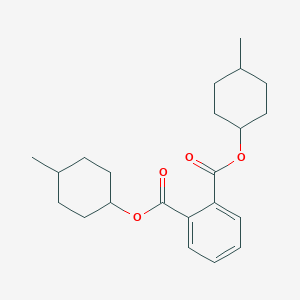
Bis(4-methylcyclohexyl) benzene-1,2-dicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Proteomics Research
“Bis(4-methylcyclohexyl) phthalate” is used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This compound could be used in various biochemical assays and experiments.
Plasticizers in Polymer Industry
Phthalic acid esters, including “Bis(4-methylcyclohexyl) phthalate”, are widely used as plasticizers in the polymer industry . They improve flexibility, workability, and general handling properties of various products. About 80% of phthalic acid esters are used for this purpose .
Biosynthesis in Nature
Phthalic acid esters, including “Bis(4-methylcyclohexyl) phthalate”, have been found in plant and microorganism sources, suggesting the possibility that they might be biosynthesized in nature . They have been identified in the organic solvent extracts, root exudates, and essential oils of a large number of different plant species, but also isolated and purified from various algae, bacteria, and fungi .
Biological Activities
Phthalic acid esters, including “Bis(4-methylcyclohexyl) phthalate”, are reported to possess allelopathic, antimicrobial, insecticidal, and other biological activities . These activities might enhance the competitiveness of plants, algae, and microorganisms to better accommodate biotic and abiotic stress .
Leaching from Plastic Materials
Phthalates, including “Bis(4-methylcyclohexyl) phthalate”, have the potential to leach from different plastic materials . This is a significant concern due to the potential health risks associated with exposure to these compounds.
Propriétés
IUPAC Name |
bis(4-methylcyclohexyl) benzene-1,2-dicarboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30O4/c1-15-7-11-17(12-8-15)25-21(23)19-5-3-4-6-20(19)22(24)26-18-13-9-16(2)10-14-18/h3-6,15-18H,7-14H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKJWMYHRXOJYJS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)OC(=O)C2=CC=CC=C2C(=O)OC3CCC(CC3)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30609388 |
Source


|
| Record name | Bis(4-methylcyclohexyl) benzene-1,2-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30609388 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
358.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bis(4-methylcyclohexyl) benzene-1,2-dicarboxylate | |
CAS RN |
18249-11-1 |
Source


|
| Record name | Bis(4-methylcyclohexyl) benzene-1,2-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30609388 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

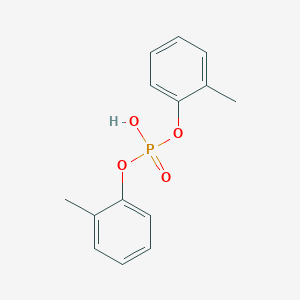
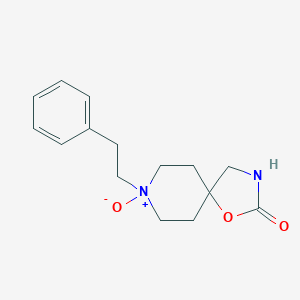
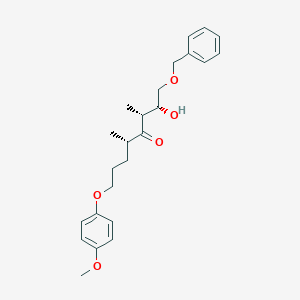
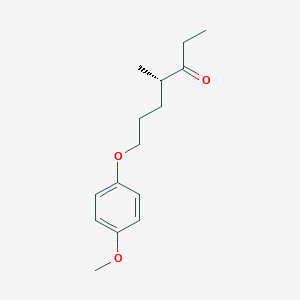
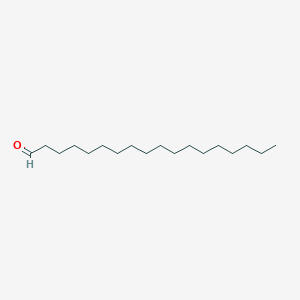
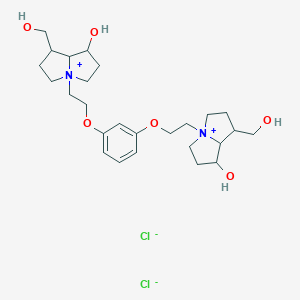
![2-[2-(4-Nonylphenoxy)ethoxy]ethanol](/img/structure/B32869.png)
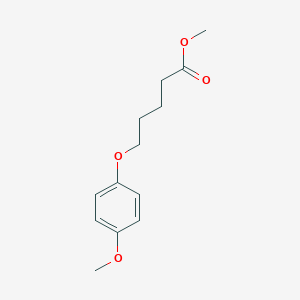
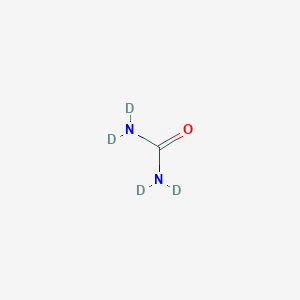
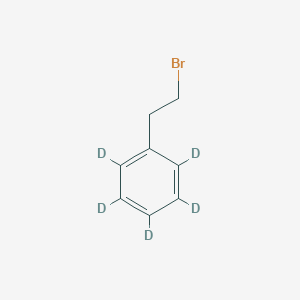

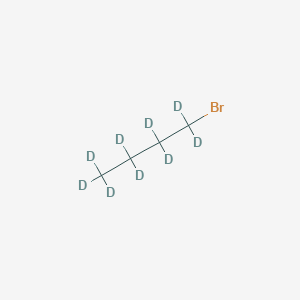
![1-[2-Hydroxy-4,6-dimethoxy-3-(methoxymethoxy)phenyl]propan-1-one](/img/structure/B32882.png)
